molecular formula C18H18BrNO2 B2467639 3-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide CAS No. 2034349-77-2

3-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide

Cat. No.: B2467639
CAS No.: 2034349-77-2
M. Wt: 360.251
InChI Key: GCXQIJLMCVQDJK-UHFFFAOYSA-N
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Description

3-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a bromine atom and a 2,3-dihydrobenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide
  • 4-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide
  • 3-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide

Uniqueness

3-bromo-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide is unique due to the specific positioning of the bromine atom and the propan-2-yl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

3-bromo-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO2/c1-12(20-18(21)15-3-2-4-16(19)11-15)9-13-5-6-17-14(10-13)7-8-22-17/h2-6,10-12H,7-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXQIJLMCVQDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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